molecular formula C13H8F2O3 B6398707 4-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid CAS No. 1261927-02-9

4-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid

Cat. No.: B6398707
CAS No.: 1261927-02-9
M. Wt: 250.20 g/mol
InChI Key: QYRVLCXAQBBTLG-UHFFFAOYSA-N
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Description

4-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid is an organic compound with the molecular formula C₁₃H₈F₂O₃. It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a benzoic acid core.

Properties

IUPAC Name

4-fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O3/c14-8-2-3-9(13(17)18)10(6-8)7-1-4-12(16)11(15)5-7/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRVLCXAQBBTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)C(=O)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689358
Record name 3',5-Difluoro-4'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261927-02-9
Record name [1,1′-Biphenyl]-2-carboxylic acid, 3′,5-difluoro-4′-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261927-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',5-Difluoro-4'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzoic acid and 3-fluoro-4-hydroxybenzaldehyde.

    Reaction Conditions: The key step involves a Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed coupling of an aryl halide with an arylboronic acid.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes to handle larger quantities of material.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Products include 4-fluoro-2-(3-fluoro-4-oxophenyl)benzoic acid.

    Reduction: Products include 4-fluoro-2-(3-fluoro-4-hydroxyphenyl)benzyl alcohol.

    Substitution: Products vary depending on the nucleophile used, such as 4-fluoro-2-(3-fluoro-4-aminophenyl)benzoic acid.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets, leading to improved therapeutic efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-(3-fluoro-4-hydroxyphenyl)benzoic acid is unique due to the presence of two fluorine atoms and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these functional groups can lead to distinct properties and applications compared to its similar compounds .

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